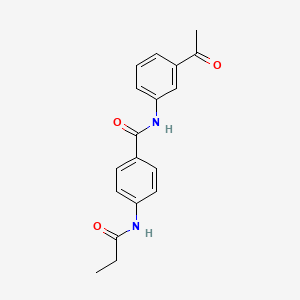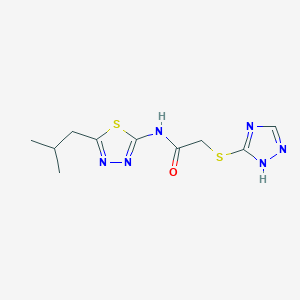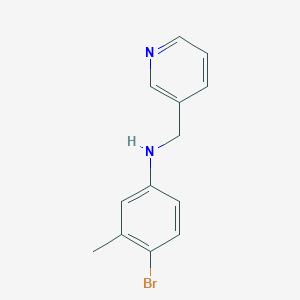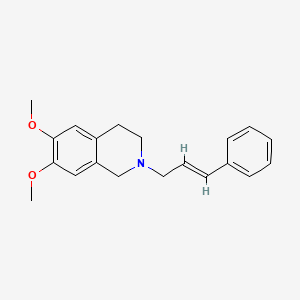![molecular formula C19H21BrN2O3 B5843239 N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5843239.png)
N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as BIPPOC, is a chemical compound that has been extensively researched for its potential use in various fields of science. This compound belongs to the class of imidazole derivatives and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are known to play a critical role in cancer cell growth and survival. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various pro-apoptotic proteins and pathways.
Biochemical and Physiological Effects:
N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has also been shown to exhibit anti-inflammatory and neuroprotective effects in preclinical studies. However, the exact biochemical and physiological effects of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide are still being investigated, and further research is needed to fully understand its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its potent activity against various cancer cell lines, making it a valuable tool for investigating the mechanisms of cancer cell growth and survival. N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide is also relatively easy to synthesize and purify, making it accessible to researchers in various fields of science. However, one of the limitations of using N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell lines. Therefore, caution should be taken when handling N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for the research and development of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its potential use as a tool for investigating the mechanisms of enzyme catalysis and protein-ligand interactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, as well as its potential toxicity and safety profile. Overall, N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has shown promising results in scientific research applications, and further research is needed to fully explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide involves the reaction between 2-bromo-4-isopropylphenol and 4-methylbenzenecarboximidamide in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%, and the purity can be confirmed using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been extensively studied for its potential use in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In biochemistry, N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been used as a tool to investigate the role of imidazole derivatives in enzyme catalysis and protein-ligand interactions. In pharmacology, N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-12(2)15-8-9-17(16(20)10-15)24-11-18(23)25-22-19(21)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEDLYTZCONBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)C(C)C)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)C(C)C)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)

![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)

![ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)


